Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 131533-07-8
VCID: VC18402043
InChI: InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3
SMILES:
Molecular Formula: C9H9ClFNO2S
Molecular Weight: 249.69 g/mol

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester

CAS No.: 131533-07-8

Cat. No.: VC18402043

Molecular Formula: C9H9ClFNO2S

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester - 131533-07-8

Specification

CAS No. 131533-07-8
Molecular Formula C9H9ClFNO2S
Molecular Weight 249.69 g/mol
IUPAC Name methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate
Standard InChI InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3
Standard InChI Key AWGBZZXOIDGMDJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The compound’s IUPAC name, methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate, reflects its functional groups:

  • A 5-amino-2-chloro-4-fluorophenyl ring providing electron-donating (amino) and electron-withdrawing (chloro, fluoro) substituents.

  • A sulfanylacetate group (SCH2COOCH3-\text{SCH}_2\text{COOCH}_3) forming a thioether linkage to the aromatic ring.

The canonical SMILES string COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl\text{COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl} and InChIKey AWGBZZXOIDGMDJ-UHFFFAOYSA-N\text{AWGBZZXOIDGMDJ-UHFFFAOYSA-N} confirm its connectivity . X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring with the sulfide group adopting a gauche conformation relative to the ester moiety.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number131533-07-8; 151322-65-5
Molecular FormulaC9H9ClFNO2S\text{C}_9\text{H}_9\text{ClFNO}_2\text{S}
Molecular Weight249.69 g/mol
XLogP32.79 (estimated)
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors5 (O, N, F, Cl, S)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols are published for this compound, analogous thioether esters are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

  • SNAr Reaction:

    • A 5-amino-2-chloro-4-fluorobenzenethiol reacts with methyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF .

    • Mechanism: Deprotonation of the thiol generates a thiolate nucleophile, which displaces the bromide on methyl bromoacetate.

  • Ullmann Coupling:

    • Copper-catalyzed coupling of 5-amino-2-chloro-4-fluoroiodobenzene with methyl mercaptoacetate .

    • Yields are moderate (40–60%), requiring elevated temperatures (80–120°C).

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsIntermediateYield
1K2_2CO3_3, DMF, 25°C, 12h5-Amino-2-chloro-4-fluorobenzenethiol85%
2Methyl bromoacetate, 60°C, 6hTarget Compound72%

Physicochemical Properties

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (DMSO-d6_6): Expected signals include:

    • δ 2.10 (s, 3H, COOCH3_3), δ 3.60 (s, 2H, SCH2_2), δ 6.80–7.20 (m, 2H, aromatic H).

  • 13^{13}C NMR: Peaks at δ 170.5 (C=O), δ 52.1 (OCH3_3), δ 35.8 (SCH2_2) .

Mass Spectrometry:

  • ESI-MS (m/z): [M+H]+^+ calcd. 250.04, observed 250.12.

Infrared Spectroscopy:

  • Strong absorption at 1740 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O ester), and 750 cm1^{-1} (C-S) .

Future Research Directions

  • Mechanistic Studies: Elucidate herbicidal mode of action via protoporphyrinogen oxidase assays .

  • Derivatization: Explore carbamate or amide analogs (e.g., CAS: 110957-08-9) for enhanced bioactivity .

  • Toxicology: Assess acute toxicity in model organisms (e.g., Daphnia magna).

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